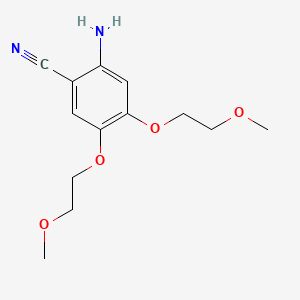

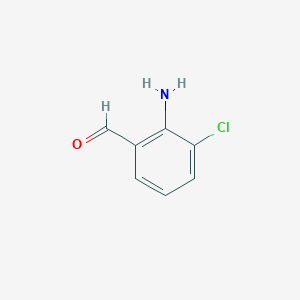

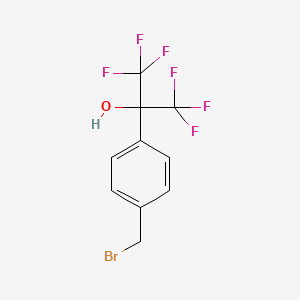

![molecular formula C18H25NO2 B1290650 [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine CAS No. 931587-86-9](/img/structure/B1290650.png)

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-Adamantylamine can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine .Molecular Structure Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantanes undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .Applications De Recherche Scientifique

Comprehensive Analysis of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine Applications

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine is a compound with a unique structure that lends itself to various scientific applications. Below is a detailed analysis of six distinct applications in scientific research:

Nanomaterials Synthesis: This compound can be utilized in the synthesis of nanomaterials due to its adamantane core, which provides a robust framework. The adamantane structure is known for its thermal stability and resistance to harsh chemicals, making it an ideal candidate for creating nanomaterials that require these properties .

Catalyst Development: The unique structure of [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine makes it a potential candidate for catalyst development. Its rigid framework can lead to highly selective catalysis, which is crucial in chemical reactions where precision is key .

Medicinal Chemistry: In medicinal chemistry, this compound could be explored for drug design due to its bioactive adamantane moiety. Adamantane derivatives are known to interact with various biological targets, which could lead to the development of new medications .

Stimulus-Responsive Materials: The compound’s structure allows for the creation of stimulus-responsive materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light, which has applications in smart coatings and drug delivery systems .

Nanowire Fabrication: The compound’s ability to form stable structures at the nanoscale makes it suitable for nanowire fabrication. Nanowires are critical components in the development of miniature electronic devices .

Quantum-Chemical Calculations: [2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine can be used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This is important for understanding their chemical and catalytic transformations .

Safety and Hazards

Orientations Futures

Adamantanes have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it is expected that research in this area will continue to grow and evolve.

Propriétés

IUPAC Name |

2-(1-adamantyl)-4,5-dimethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-20-16-6-14(15(19)7-17(16)21-2)18-8-11-3-12(9-18)5-13(4-11)10-18/h6-7,11-13H,3-5,8-10,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLQWLWZWFAALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)C3)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)